molecular formula C12H13NO3S B14468869 methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate CAS No. 67089-85-4

methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B14468869
CAS No.: 67089-85-4
M. Wt: 251.30 g/mol
InChI Key: LMEIKOGNHZTILB-JTQLQIEISA-N
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Description

Methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a benzoyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thioamide with an α-halo ester under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

67089-85-4

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methyl (4R)-3-benzoyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)10-7-17-8-13(10)11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1

InChI Key

LMEIKOGNHZTILB-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CSCN1C(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CSCN1C(=O)C2=CC=CC=C2

Origin of Product

United States

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